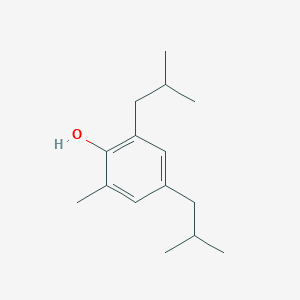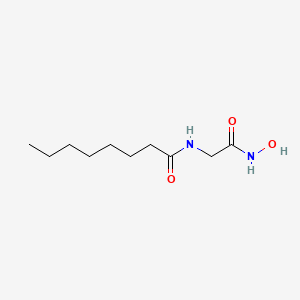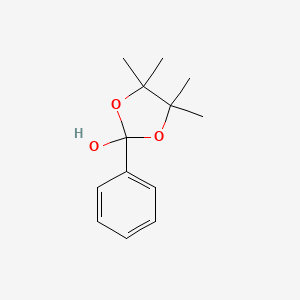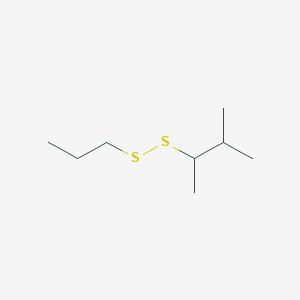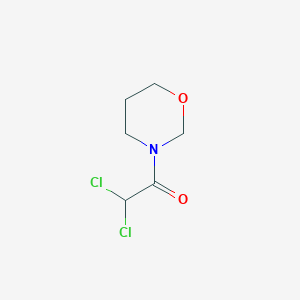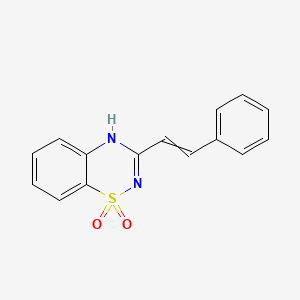
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by a benzene ring fused to a thiadiazine ring, with a phenylethenyl group attached at the 3-position and a dioxide group at the 1,1-position. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Méthodes De Préparation
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The phenylethenyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Applications De Recherche Scientifique
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the benzothiadiazine ring .
Comparaison Avec Des Composés Similaires
2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar properties.
1,2,3-Benzothiadiazine 1,1-dioxide derivatives: Known for their diverse pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
73676-86-5 |
|---|---|
Formule moléculaire |
C15H12N2O2S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3-(2-phenylethenyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19)14-9-5-4-8-13(14)16-15(17-20)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17) |
Clé InChI |
HDEOMXJXOCDQIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
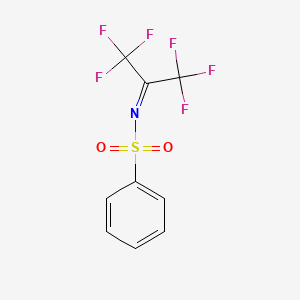
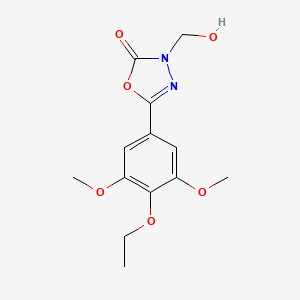
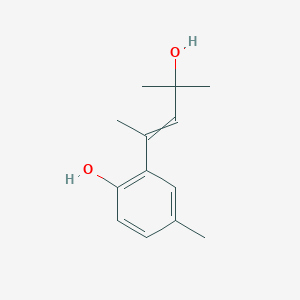
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
